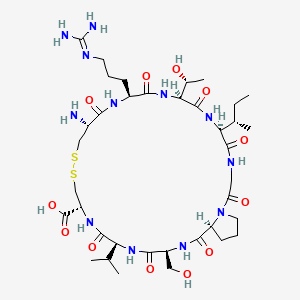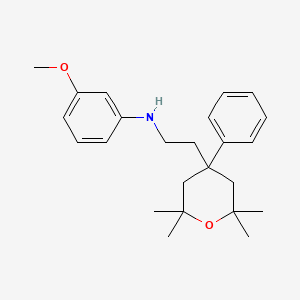
Icmt-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-1, also known as compound 75, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has shown significant activity with an IC50 value of 0.0013 micromolar. This compound promotes dose-dependent cytoplasmic accumulation of ICMT in HCT-116 cells and effectively inhibits the proliferation of various cancer cell lines that express K-Ras and N-Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Icmt-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of ICMT in cellular processes and its impact on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for targeting cancers that express K-Ras and N-Ras mutations. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mechanism of Action
Icmt-IN-1 exerts its effects by inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of proteins that contain C-terminal CaaX motifs. The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins in the cytoplasm, disrupting their proper localization and function. This mechanism is particularly effective in cancer cells that rely on ICMT for the activation of oncogenic proteins such as K-Ras and N-Ras .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another potent ICMT inhibitor with a similar mechanism of action. .
Compound D2-1: Exhibits more effective ICMT inhibitory activity than cysmethynil, with an IC50 value of 1 micromolar.
Other Indole-Based Inhibitors: Various indole-based small-molecular ICMT inhibitors have been discovered through high-throughput screening.
Uniqueness
Icmt-IN-1 stands out due to its exceptionally low IC50 value, indicating high potency. Its ability to effectively inhibit the proliferation of cancer cell lines expressing K-Ras and N-Ras mutations makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C24H33NO2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C24H33NO2/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |
InChI Key |
AGLCGCXQQDBYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
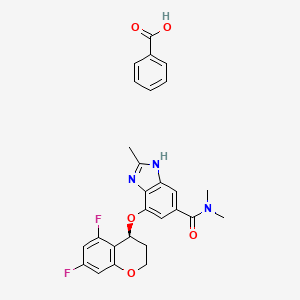
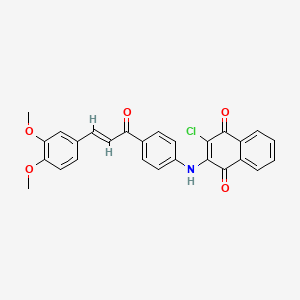
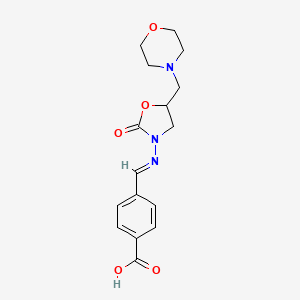
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
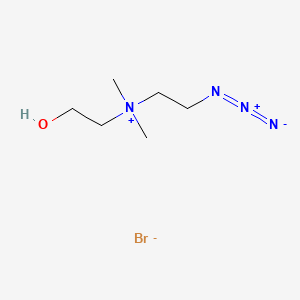
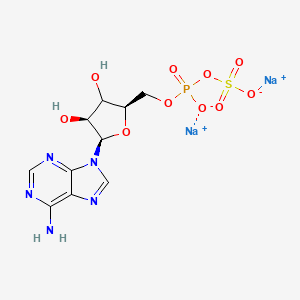

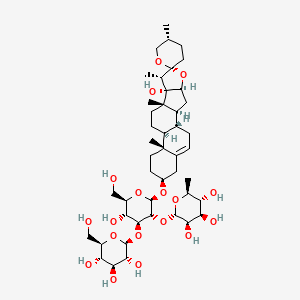
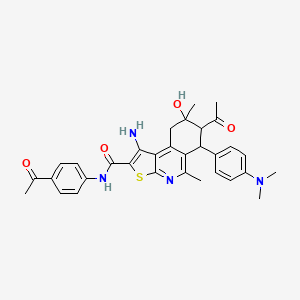
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
